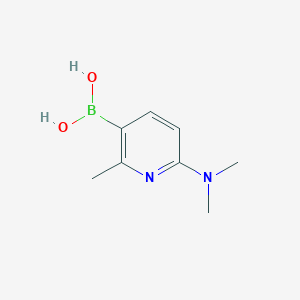

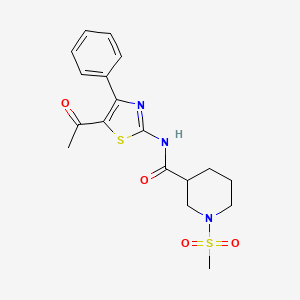

![molecular formula C17H12N2O5S B2406210 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid CAS No. 689228-18-0](/img/structure/B2406210.png)

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential medicinal properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazoline derivatives are typically synthesized by reacting appropriate amines with carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine) .Scientific Research Applications

Antimicrobial Activities

Quinazolinone derivatives, closely related to the chemical structure , have been studied for their antimicrobial properties. For instance, Mohamed et al. (2010) synthesized a series of quinazolinone compounds that demonstrated significant anti-bacterial and anti-fungal activities against a range of microbes, including E. coli, S. typhimurium, and C. albicans. Similarly, Kumar et al. (2011) reported the synthesis of quinazoline derivatives with potent inhibitory action against various bacterial strains and notable antioxidant potential (Mohamed et al., 2010)(Kumar et al., 2011).

Antitumor Applications

Some quinazolinone derivatives have shown potential as antitumor agents. Barakat et al. (2007) synthesized quinazolinone derivatives with a thioxo group and tested them for in vitro antitumor activity, showing promising results against Ehrlich Ascities Carcinoma cells (Barakat et al., 2007).

Synthesis and Characterization

The synthesis and structural characterization of quinazolinone compounds have been a significant area of research. Markosyan et al. (2000) explored the synthesis and structure of specific quinazolinone derivatives, contributing to the understanding of their chemical properties (Markosyan et al., 2000).

Pharmacological Evaluation

The pharmacological properties of quinazolinone derivatives have also been evaluated. For example, Ballart et al. (2000) synthesized and evaluated benzoic acid derivatives as LTD4-antagonists, highlighting their potential as oral antiasthmatics (Ballart et al., 2000).

Radiopharmaceuticals

Quinazolinone derivatives have applications in the development of radiopharmaceuticals. Zhang (2012) conducted a study on the efficient synthesis of isotopically labeled PD0331179, a matrix metalloproteinase-13 inhibitor, for preclinical and clinical studies (Zhang, 2012).

Future Directions

properties

IUPAC Name |

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15-11-5-13-14(24-8-23-13)6-12(11)18-17(25)19(15)7-9-1-3-10(4-2-9)16(21)22/h1-6H,7-8H2,(H,18,25)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCICMHIUXYBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)